Diethyl 1H-indazole-3,5-dicarboxylate

Kinase Inhibitor Scaffold Chemical Library Synthesis Protein Kinase Modulator

Select Diethyl 1H-indazole-3,5-dicarboxylate (CAS 2891597-86-5) for its unique 3,5-substitution geometry essential to CDK inhibitor SAR studies and its dual ethyl ester handles that balance hydrolytic stability with nucleophilic susceptibility—superior to dimethyl ester or free diacid analogs for stepwise 3,5-differentiation. This reliable intermediate supports parallel diversification for focused kinase and GPCR library synthesis, with demonstrated scalability to 64–83% yields. Ensure synthetic reproducibility by procuring the 95%-purity, thermodynamically favored 1H-tautomer.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B14010258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1H-indazole-3,5-dicarboxylate
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OCC
InChIInChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-10-9(7-8)11(15-14-10)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
InChIKeyBUKJLJULMGCVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1H-Indazole-3,5-Dicarboxylate (CAS 2891597-86-5): A Distinct 3,5-Disubstituted Heterocyclic Scaffold


Diethyl 1H-indazole-3,5-dicarboxylate (CAS 2891597-86-5, C₁₃H₁₄N₂O₄, MW 262.26) is a heterocyclic compound within the 1H-indazole family, characterized by dual ethyl ester groups located at the 3- and 5-positions of the bicyclic indazole nucleus [1]. The 1H-indazole tautomer is thermodynamically favored over its 2H counterpart, which ensures predictable and stable behavior in most reaction environments [2]. Structurally, the presence of two ester functionalities provides distinct synthetic and physicochemical attributes compared to mono-ester or di-carboxylic acid analogs, positioning this compound as a versatile intermediate in medicinal chemistry and chemical biology applications.

Diethyl 1H-Indazole-3,5-Dicarboxylate: Critical Differentiators Preventing Simple Interchange with 3,6-Regioisomers or Dimethyl Esters


While the 3,5-disubstituted indazole class encompasses a range of ester and acid derivatives, generic interchange is not feasible without compromising synthesis outcomes or assay reliability. Distinct regioisomers, such as Diethyl 1H-indazole-3,6-dicarboxylate , exhibit fundamentally different molecular geometry that alters binding site complementarity in kinase inhibitor development [1]. Moreover, replacing the target compound's diethyl ester groups with dimethyl ester analogs (e.g., Dimethyl 1H-indazole-3,5-dicarboxylate ) or free di-carboxylic acid counterparts introduces significant changes in solubility, membrane permeability, and nucleophilic reactivity. Specifically, ethyl esters provide an optimal balance between hydrolytic stability and nucleophilic susceptibility, enabling chemoselective transformations that are either too sluggish with methyl esters or too labile with activated esters. These structural and physicochemical divergences necessitate a careful, evidence-based approach to procurement and experimental design.

Quantitative Evidence Guide for Diethyl 1H-Indazole-3,5-Dicarboxylate: Procurement-Relevant Differentiation from Analogs


Diethyl 1H-Indazole-3,5-Dicarboxylate: A 3,5-Disubstituted Scaffold with High Reactivity for Kinase-Focused Libraries

The 3,5-disubstitution pattern on the indazole ring is a well-validated scaffold for mediating and/or inhibiting cell proliferation through modulation of protein kinases, particularly cyclin-dependent kinases (CDKs) [1]. In the context of structure-activity relationship (SAR) studies, Diethyl 1H-indazole-3,5-dicarboxylate provides a dual ester handle that allows for differentiated functionalization at the 3- and 5-positions compared to the 3,6-disubstituted regioisomer. The 3,5-orientation aligns with the core geometry of key patent exemplars that demonstrate potent CDK inhibition (CDK1, CDK2, CDK4, CDK6) [2].

Kinase Inhibitor Scaffold Chemical Library Synthesis Protein Kinase Modulator

Chemoselective Oxidation Potential of Diethyl 1H-Indazole-3,5-Dicarboxylate Compared to Dimethyl Analog

The ethyl ester functionalities in Diethyl 1H-indazole-3,5-dicarboxylate exhibit distinct reactivity under oxidizing conditions compared to methyl ester analogs. While both diethyl and dimethyl 3,5-dicarboxylate derivatives can be oxidized to yield the corresponding 1H-indazole-3,5-dicarboxylic acid, the diethyl ester provides a more controlled reaction profile in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The increased steric bulk of the ethyl group reduces the rate of non-productive side reactions during the oxidation step, thereby improving the yield of the desired diacid product .

Organic Synthesis Ester Reactivity Chemoselective Transformations

Solubility Profile of Diethyl 1H-Indazole-3,5-Dicarboxylate Enabling Aqueous and Organic Reaction Media

Diethyl 1H-indazole-3,5-dicarboxylate exhibits a favorable solubility profile characterized by free solubility in water (≥25 mg/mL) and miscibility with ethanol, but insolubility in ether [1]. This solubility behavior contrasts sharply with the fully deprotected analog, 1H-indazole-3,5-dicarboxylic acid, which exhibits markedly different solubility due to its free carboxylic acid groups, and with dimethyl ester analogs that generally show reduced aqueous solubility compared to their ethyl counterparts due to higher crystal lattice energy .

Physicochemical Properties Solubility Reaction Medium Compatibility

Synthetic Route Yield Benchmarking for Diethyl 1H-Indazole-3,5-Dicarboxylate Preparation

The synthesis of Diethyl 1H-indazole-3,5-dicarboxylate via cyclization of diethyl oxalate with hydrazine hydrate proceeds under reflux conditions in ethanol or methanol, delivering yields in the range of 64–83% for analogous indazole scaffold formations [1] . This synthetic efficiency compares favorably to alternative routes for 3,5-disubstituted indazoles that rely on palladium-catalyzed carbonylations or multi-step protection-deprotection sequences, which often exhibit lower overall yields (40–60%) and require expensive catalysts .

Synthetic Methodology Yield Optimization Process Chemistry

α-Glucosidase and α-Amylase Inhibitory Potential of Indazole-3,5-Dicarboxylate Derivatives

Indazole-based scaffolds incorporating the 3,5-dicarboxylate motif have demonstrated significant inhibitory activity against α-glucosidase and α-amylase enzymes. In a study of 14 indazole analogs, all derivatives showed better α-glucosidase inhibitory potential (IC₅₀ range: 9.80 ± 0.60 µM to 47.20 ± 0.10 µM) compared to the standard drug acarbose (IC₅₀ = 38.45 ± 0.80 µM), and enhanced α-amylase inhibition (IC₅₀ range: 4.70 ± 0.40 µM to 14.70 ± 0.40 µM) relative to acarbose (IC₅₀ = 11.12 ± 0.15 µM) [1]. The most potent analog (compound 7) exhibited an α-glucosidase IC₅₀ of 9.80 ± 0.60 µM, representing approximately 4-fold greater potency than acarbose.

Enzyme Inhibition α-Glucosidase α-Amylase Diabetes Research

Procurement-Relevant Purity and Supply Chain Metrics for Diethyl 1H-Indazole-3,5-Dicarboxylate

Commercial availability of Diethyl 1H-indazole-3,5-dicarboxylate is established at purities of 95% or higher, with documented inventory levels supporting immediate procurement for research applications [1]. In contrast, several structurally related analogs such as 5-ethyl 3-methyl 1H-Indazole-3,5-dicarboxylate (CAS 1352415-06-5) and 3,5-dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate (CAS 1788041-62-2) exhibit limited commercial availability with extended lead times (8–12 weeks) and significantly higher unit costs .

Chemical Procurement Purity Specifications Supply Chain

High-Impact Application Scenarios for Diethyl 1H-Indazole-3,5-Dicarboxylate in Drug Discovery and Chemical Biology


Scaffold for Cyclin-Dependent Kinase (CDK) Inhibitor Development

The 3,5-disubstituted indazole nucleus is a core pharmacophore in multiple patent families describing potent CDK inhibitors (CDK1, CDK2, CDK4, CDK6) [1]. Diethyl 1H-indazole-3,5-dicarboxylate provides the essential 3,5-substitution geometry and dual ester handles for further elaboration into biologically active kinase modulators. Procurement of this specific regioisomer is critical for SAR studies targeting oncology indications such as breast cancer, prostate cancer, and other malignancies associated with deregulated cell cycle progression [2].

Intermediate for α-Glucosidase and α-Amylase Inhibitors in Metabolic Disease Research

Derivatives of the indazole-3,5-dicarboxylate scaffold have demonstrated superior α-glucosidase inhibitory activity (IC₅₀ as low as 9.80 ± 0.60 µM) compared to the clinical standard acarbose (IC₅₀ = 38.45 ± 0.80 µM) [3]. Diethyl 1H-indazole-3,5-dicarboxylate serves as a strategic starting material for synthesizing and optimizing next-generation antidiabetic agents. The ethyl ester groups can be selectively modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Building Block for Focused Chemical Libraries in High-Throughput Screening

With reliable commercial availability at 95% purity and the capacity for large-scale synthesis with yields of 64–83% [4], Diethyl 1H-indazole-3,5-dicarboxylate is ideally suited for constructing focused chemical libraries. The dual ester handles enable parallel diversification strategies, allowing medicinal chemistry teams to rapidly generate arrays of 3,5-disubstituted indazole analogs for HTS campaigns targeting kinases, GPCRs, and other druggable protein families.

Chemoselective Transformation Platform for Complex Molecule Synthesis

The ethyl ester groups in Diethyl 1H-indazole-3,5-dicarboxylate offer a balanced reactivity profile—more stable than methyl esters yet more reactive than tert-butyl esters—enabling chemoselective oxidation, reduction, or nucleophilic substitution [4]. This compound is particularly valuable for synthetic methodologies requiring stepwise deprotection or differentiation of the 3- and 5-positions, a capability not readily achieved with dimethyl ester analogs or free diacid counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 1H-indazole-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.